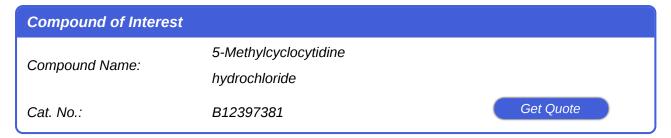




5-Methylcyclocytidine hydrochloride molecular structure and formula

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An In-depth Technical Guide to 5-Methylcyclocytidine Hydrochloride

This technical guide provides a comprehensive overview of the molecular structure, formula, and known properties of **5-Methylcyclocytidine hydrochloride**. It is intended for researchers, scientists, and professionals in drug development, offering a summary of its characteristics and the experimental protocols for its evaluation.

Molecular Identity and Structure

5-Methylcyclocytidine hydrochloride is a synthetic nucleoside analogue. Its fundamental chemical and structural details are outlined below.

- Chemical Formula: C10H14ClN3O4[1][2]
- Molecular Weight: 275.69 g/mol [1][2]
- IUPAC Name: (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.0²,6]dodeca-8,11-dien-5-ol;hydrochloride[1]
- CAS Number: 51391-96-9[1][2]

2D Molecular Structure:



Source: PubChem CID 51066585[1]

Physicochemical and Quantitative Data

The following table summarizes the available quantitative data for **5-Methylcyclocytidine hydrochloride**. It should be noted that certain experimental values such as melting point, aqueous solubility, and specific bioactivity data (e.g., IC_{50}) are not readily available in public databases and literature.



Property	Value	Reference
Molecular Formula	C10H14CIN3O4	[1][2]
Molecular Weight	275.69 g/mol	[1][2]
Boiling Point (Predicted)	422.4 ± 55.0 °C at 760 mmHg	[2]
Density (Predicted)	1.88 ± 0.1 g/cm ³	[2]
Purity	≥95%	[2]
Storage Conditions	2-8°C	[2]
InChI Key	NTLAKIOXMNOMIC- HSMTUSTJSA-N	[2]
SMILES	CC1=CN2C3C(C(C(O3)CO)O) OC2=NC1=N.Cl	[2]

Mechanism of Action

As a nucleoside analogue, **5-Methylcyclocytidine hydrochloride** is understood to function as an antimetabolite.[3] Its structural similarity to natural nucleosides allows it to be recognized by cellular machinery involved in nucleic acid synthesis. The primary proposed mechanisms of its cytotoxic effects are:

- Inhibition of DNA Synthesis: By acting as a fraudulent substrate, it can be incorporated into growing DNA strands or inhibit the enzymes essential for DNA replication, leading to the cessation of cell proliferation.[3]
- Induction of Apoptosis: The cellular stress induced by DNA damage and replication arrest can trigger programmed cell death, or apoptosis.[3]

Experimental Protocols

To characterize the biological activity of **5-Methylcyclocytidine hydrochloride**, a series of in vitro assays are typically employed. The following sections provide detailed methodologies for these key experiments.



Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound, a measure of its potency in inhibiting cell viability.

1. Cell Culture and Plating:

- Culture a suitable cancer cell line (e.g., HeLa, MCF-7) under standard conditions.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Exposure:

- Prepare a serial dilution of **5-Methylcyclocytidine hydrochloride** in the appropriate cell culture medium.
- Replace the medium in the wells with the medium containing the various concentrations of the compound. Include wells with untreated cells as a negative control and a vehicle-only control.
- Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

- Add 10 μL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
- Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

- Add 100 μ L of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and the externalization of phosphatidylserine.

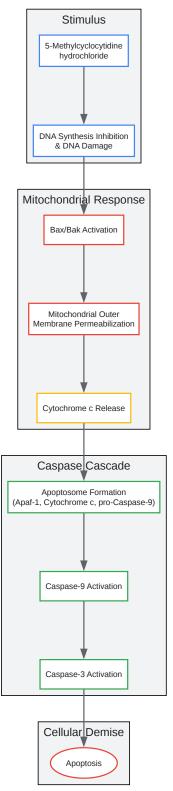
- 1. Cell Treatment and Harvesting:
- Culture and treat cells with **5-Methylcyclocytidine hydrochloride** at concentrations around the determined IC₅₀ value for a specified time.
- Harvest both adherent and floating cells by trypsinization and centrifugation.
- 2. Cell Staining:
- Wash the cells with cold phosphate-buffered saline (PBS).
- Resuspend the cell pellet in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- 3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- The cell populations are identified as follows:
- Viable: Annexin V-negative, PI-negative
- Early Apoptotic: Annexin V-positive, PI-negative
- Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

Signaling Pathway Visualization

The induction of apoptosis by many nucleoside analogues is mediated through the intrinsic, or mitochondrial, pathway. The following diagram illustrates the key steps in this signaling cascade that are likely activated by **5-Methylcyclocytidine hydrochloride**.



Proposed Intrinsic Apoptosis Pathway for 5-Methylcyclocytidine hydrochloride



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Caption: Intrinsic apoptosis pathway initiated by nucleoside analogs.



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